

C902 LIN28 Inhibitor: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: C902

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Executive Summary

The LIN28/let-7 pathway is a critical regulator of cellular differentiation, pluripotency, and, when dysregulated, a key driver of oncogenesis. The RNA-binding protein LIN28 acts as a proto-oncogene primarily by inhibiting the biogenesis of the tumor-suppressing microRNA family, let-7. This inhibition leads to the upregulation of major oncogenes, including MYC, KRAS, and HMGA2, promoting cancer stem cell-like phenotypes and therapeutic resistance. Consequently, disrupting the LIN28-let-7 interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of **C902**, a trisubstituted pyrrolinone identified as a small-molecule inhibitor of this critical protein-RNA interaction.

The LIN28/let-7 Signaling Axis

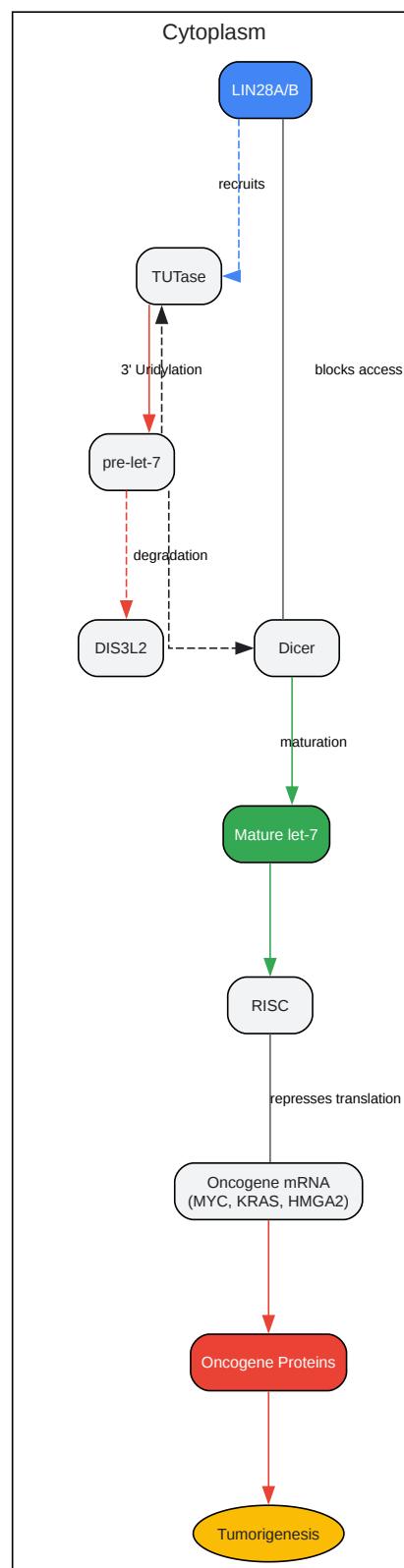
LIN28 exists as two homologs in mammals, LIN28A and LIN28B, which are highly expressed during embryonic development and in numerous cancers. Both proteins post-transcriptionally suppress the maturation of the let-7 miRNA family through direct interaction with let-7 precursors (pre-let-7).^{[1][2]}

LIN28 proteins possess two key RNA-binding domains:

- Cold Shock Domain (CSD): An N-terminal domain that recognizes specific motifs in the terminal loop of pre-let-7.[1]
- Zinc Knuckle Domain (ZKD): A C-terminal domain containing two CCHC-type zinc knuckles that bind to a conserved GGAG motif in the pre-let-7 stem.[1][3]

The binding of LIN28 to pre-let-7 in the cytoplasm initiates a cascade that blocks its final processing step by the Dicer enzyme. LIN28 recruits a terminal uridylyltransferase (TUTase), which adds a poly-uridine tail to the 3' end of the pre-let-7.[2] This uridylation marks the precursor miRNA for degradation by the exonuclease DIS3L2, preventing the generation of mature, functional let-7 miRNA.[1]

The resulting decrease in mature let-7 levels leads to the de-repression of its target messenger RNAs (mRNAs), which include a host of proto-oncogenes. This dysregulation activates critical oncogenic pathways such as the insulin/PI3K/mTOR and Ras pathways, thereby promoting cell proliferation and tumorigenesis.[4][5]



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Caption: The LIN28/let-7 signaling pathway in cancer.

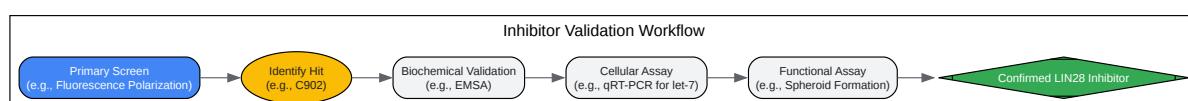
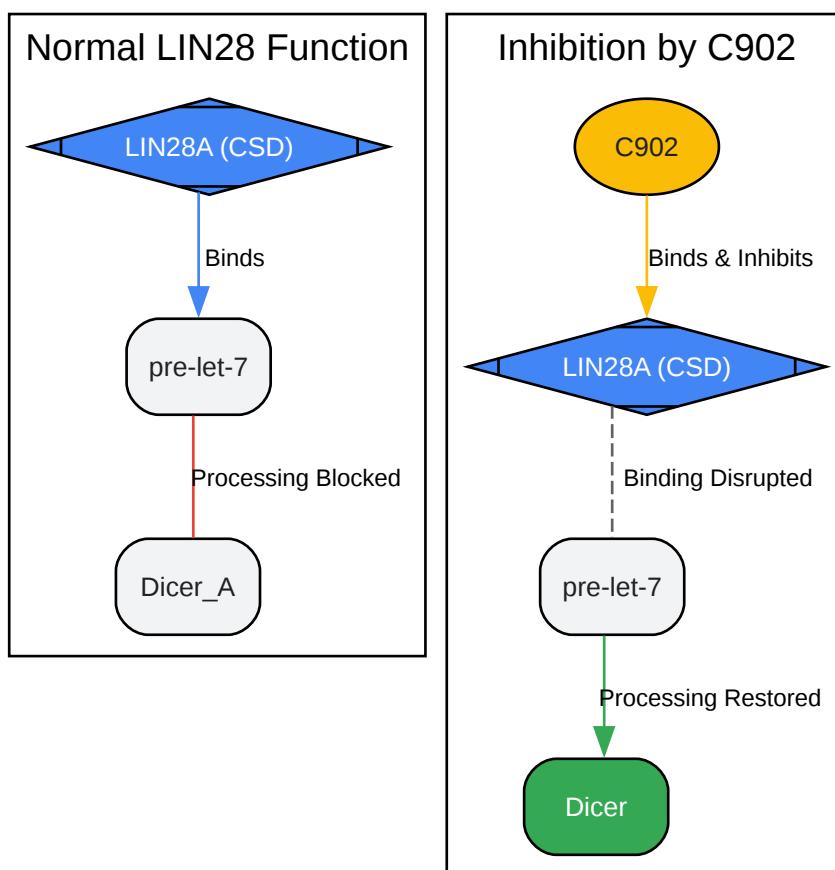
C902: A Small-Molecule Inhibitor of the LIN28-let-7 Interaction

C902 is a trisubstituted pyrrolinone identified through a fluorescence polarization-based screening as a small-molecule inhibitor of the LIN28-let-7 protein-RNA interaction.[\[1\]](#)[\[2\]](#) Its discovery provides a chemical tool to probe the LIN28/let-7 axis and a scaffold for the development of novel anticancer therapeutics.

Core Mechanism of Action

The primary mechanism of action for **C902** is the direct disruption of the binding between the LIN28A protein and pre-let-7 miRNA.[\[1\]](#)

- Binding to LIN28A CSD: Computational docking studies suggest that **C902** binds to the N-terminal Cold Shock Domain (CSD) of LIN28A. The inhibitor is predicted to occupy a surface groove that is critical for recognizing the terminal loop of the pre-let-7 miRNA.[\[1\]](#)
- Competitive Inhibition: By occupying this key binding site, **C902** acts as a competitive inhibitor, preventing LIN28A from associating with its pre-let-7 RNA substrate.[\[1\]](#)
- Restoration of let-7 Biogenesis: With LIN28A inhibited, pre-let-7 is no longer sequestered or marked for degradation. This allows the Dicer enzyme to access and process pre-let-7 into mature, functional let-7 miRNA.[\[1\]](#)
- Downstream Tumor Suppression: The restored levels of mature let-7 lead to the translational repression of its target oncogenes, resulting in the suppression of cancer cell proliferation and other malignant phenotypes.[\[1\]](#)[\[2\]](#)



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